molecular formula C25H27N3O6 B2717327 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-93-6

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2717327
CAS No.: 899727-93-6
M. Wt: 465.506
InChI Key: WSSFUJUMERPMIP-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. The ethyl carboxylate moiety on the piperidine ring enhances solubility and modulates pharmacokinetic properties. Spiro compounds like this are valued for their conformational rigidity, which improves metabolic stability and target specificity .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-3-31-24(29)27-11-9-25(10-12-27)28-19(17-5-4-6-21(30-2)23(17)34-25)14-18(26-28)16-7-8-20-22(13-16)33-15-32-20/h4-8,13,19H,3,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSFUJUMERPMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on anticancer properties, antioxidant activity, and other pharmacological effects.

Chemical Structure

The compound's structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a piperidine ring. This structural complexity is believed to contribute to its varied biological activities.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. The following table summarizes key findings from recent research:

StudyCompound TestedCancer Cell LineIC50 Value (µM)Mechanism of Action
Benzodioxole DerivativesHeLa (cervical)2.0 - 4.5Induction of apoptosis
Related DerivativesMCF-7 (breast)1.8 - 4.0Cell cycle arrest in G2-M phase
Various Benzodioxole CompoundsHep3B (liver)3.0 - 5.0Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH assay has been employed to evaluate the antioxidant capacity of this compound and similar compounds. Results from various studies indicate that these compounds exhibit significant free radical scavenging activity.

Other Biological Activities

In addition to anticancer and antioxidant effects, compounds with similar structures have shown:

  • Anti-inflammatory Properties: Some derivatives have been reported to reduce inflammation markers in vitro.
  • Analgesic Effects: Certain benzodioxole derivatives exhibit pain-relieving properties comparable to standard analgesics.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.

Case Studies

Case Study 1: MCF-7 Cell Line Evaluation
A study investigated the effects of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy derivatives on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 2 µM. Flow cytometry analysis revealed that treated cells underwent G2-M phase arrest, indicating a potential mechanism for its anticancer activity.

Case Study 2: Hep3B Cell Line Analysis
Another research focused on Hep3B cells where the compound showed an IC50 value of approximately 3 µM. The study concluded that the compound inhibited DNA synthesis and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine]

  • Key Differences : Replaces the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl substituent and substitutes the piperidine ring with a cyclohexane.
  • The cyclohexane lacks the hydrogen-bond-accepting nitrogen present in piperidine, which may reduce receptor-binding versatility .

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Derivatives

  • Key Differences : Linear pyrazoline structure instead of a spiro system. The tert-butyl group introduces steric bulk, while the absence of the oxazine ring simplifies the scaffold.
  • Impact: Reduced conformational rigidity may lower metabolic stability.

Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one Derivatives

  • Key Differences: Incorporates an indolinone ring instead of piperidine and includes 4-substituted phenyl groups.
  • Impact: The indolinone moiety introduces hydrogen-bond-donating capacity, which may improve interactions with enzymatic targets. Antimicrobial activity (MIC: 50–250 μg/mL) suggests comparable efficacy to other spiro compounds, though substituent-dependent variations exist .
Physicochemical and Pharmacokinetic Properties
Compound LogP* Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Target Compound ~3.5 ~495 Benzo[d][1,3]dioxol-5-yl, methoxy Not reported (structural analog)
4-Chlorophenyl Spiro Analogue ~4.2 ~431 4-Chlorophenyl, methoxy Not reported
Pyrazoline-tert-butyl Derivatives ~3.8 ~480 Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant (in vitro models)
Indolinone Spiro Derivatives ~3.0 ~450 4-Substituted phenyl, indolinone Antimicrobial (MIC: 50–250 μg/mL)

*Estimated using fragment-based methods.

Stability and Metabolic Considerations
  • Spiro Rigidity : The target compound’s fused rings likely reduce metabolic oxidation compared to linear pyrazolines, aligning with trends observed in other spiro systems .

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